Cas no 14938-28-4 (Adenosine 3'-(trihydrogen diphosphate), P'→5'-ester with adenosine (9CI))

Adenosine 3'-(trihydrogen diphosphate), P'→5'-ester with adenosine (9CI) structure
14938-28-4 structure
Product Name:Adenosine 3'-(trihydrogen diphosphate), P'→5'-ester with adenosine (9CI)
CAS-nummer:14938-28-4
MF:C20H26N10O13P2
MW:676.427164554596
CID:149738
PubChem ID:188326
Update Time:2025-04-19

Adenosine 3'-(trihydrogen diphosphate), P'→5'-ester with adenosine (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • diadenosine pyrophosphate
    • [(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl (2R,3S,4R,5S)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl dihydrogen diphosphate (non-preferred name)
    • 5'-ester with adenosine (9CI)
    • Adenosine3'-(trihydrogen diphosphate), P'&reg
    • AppA
    • Diadenosine-5',5'-pyrophosphate
    • P(1),P(2)-Di(adenosine 5'-)diphosphate
    • P(1),P(2)-Diadenosine-5'-pyrophosphate
    • Adenosine 3'-(trihydrogen diphosphate), P'→5'-ester with adenosine (9CI)
    • GTPL1065
    • D0E0LI
    • [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate
    • amino-propylphosphinic acid
    • [({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]({[(2R,3S,4R,5S)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy})phosphinic acid
    • CHEBI:168561
    • Diadenosine diphosphate
    • 14938-28-4
    • Adenosine pyrophosphate, (5'→3')-ester with adenosine (7CI)
    • Inchi: 1S/C20H26N10O13P2/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(33)11(32)8(41-19)2-39-44(35,36)43-45(37,38)42-14-7(1-31)40-20(13(14)34)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20+/m1/s1
    • InChI-sleutel: FHISWBUCBBVWGG-SNESVTBZSA-N
    • LACHT: P(=O)(O)(OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)O)O[C@@H]1[C@@H](CO)O[C@@H]([C@@H]1O)N1C=NC2C(N)=NC=NC1=2

Berekende eigenschappen

  • Exacte massa: 712.137
  • Monoisotopische massa: 676.116
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 8
  • Aantal waterstofbondacceptatoren: 21
  • Zware atoomtelling: 45
  • Aantal draaibare bindingen: 10
  • Complexiteit: 1160
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 8
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: _6.1
  • Topologisch pooloppervlak: 341A^2

Experimentele eigenschappen

  • Dichtheid: 2.43
  • Kookpunt: 1143.9°Cat760mmHg
  • Vlampunt: 645.6°C
  • PSA: 403.37

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